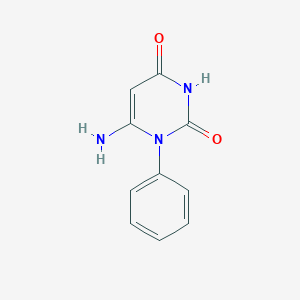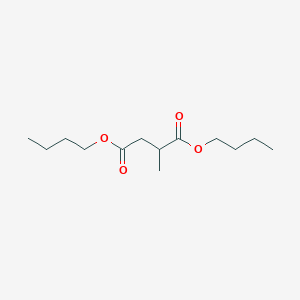
Dibutyl 2-methylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2-methylbutanedioate is a chemical compound with the molecular formula C12H22O4. It is also known as dimethyl succinate dibutyl ester or DBMDE. This compound is widely used in various scientific research applications due to its unique properties.
Wirkmechanismus
Dibutyl 2-methylbutanedioate is a lipophilic compound that can penetrate cell membranes and interact with intracellular proteins and enzymes. It is metabolized in the liver by esterases to form dimethyl succinate and butanol. The mechanism of action of dibutyl 2-methylbutanedioate is not fully understood, but it is believed to modulate the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Dibutyl 2-methylbutanedioate has been shown to have various biochemical and physiological effects in living organisms. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. It can also act as a neuroprotective agent and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutyl 2-methylbutanedioate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, it has some limitations, such as its low solubility in water and its potential to interfere with certain assays and experiments.
Zukünftige Richtungen
There are several future directions for the research on dibutyl 2-methylbutanedioate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to study its mechanism of action at the molecular and cellular levels to better understand its biochemical and physiological effects. Additionally, its potential as a biomarker for certain diseases and its environmental fate and toxicity should be further explored.
Conclusion:
Dibutyl 2-methylbutanedioate is a unique chemical compound that has various scientific research applications. Its synthesis method is well-established, and it has several advantages for lab experiments. Its mechanism of action and biochemical and physiological effects are still being studied, and there are several future directions for research on this compound. Overall, dibutyl 2-methylbutanedioate is a promising compound with potential for various scientific and medical applications.
Synthesemethoden
Dibutyl 2-methylbutanedioate is synthesized through the esterification reaction between dimethyl succinate and butanol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Dibutyl 2-methylbutanedioate is used in various scientific research applications such as organic synthesis, analytical chemistry, and biochemistry. It is used as a solvent, reagent, and intermediate in organic synthesis. It is also used as a standard reference material in analytical chemistry for the calibration of instruments such as gas chromatography and mass spectrometry. In biochemistry, it is used as a substrate for enzyme-catalyzed reactions and as a model compound for studying the metabolism of esters in living organisms.
Eigenschaften
CAS-Nummer |
18447-89-7 |
|---|---|
Produktname |
Dibutyl 2-methylbutanedioate |
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
dibutyl 2-methylbutanedioate |
InChI |
InChI=1S/C13H24O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
YJWVESZJWLFYQF-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C)C(=O)OCCCC |
Kanonische SMILES |
CCCCOC(=O)CC(C)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)
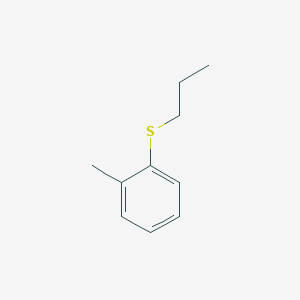
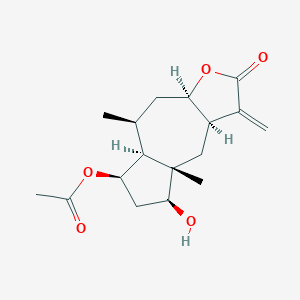
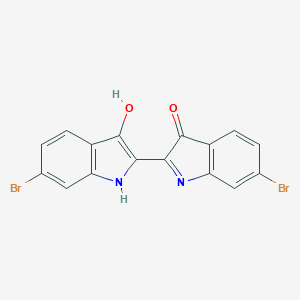
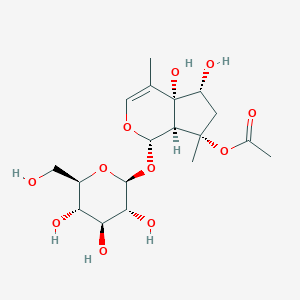
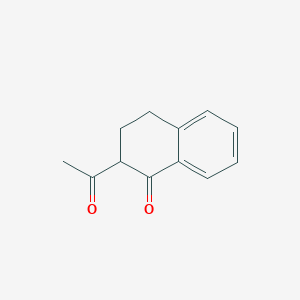
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)
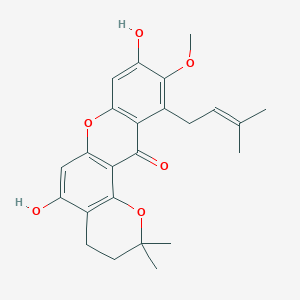


![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)

